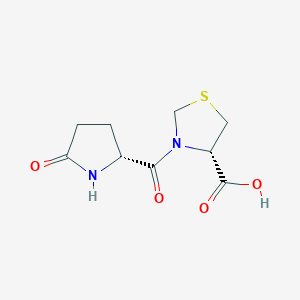

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features both a thiazolidine ring and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine with an appropriate aldehyde under acidic conditions to form the thiazolidine ring.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

Coupling of the Two Rings: The final step involves coupling the thiazolidine and pyrrolidine rings through a peptide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesizers, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides, thioesters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study enzyme interactions and protein folding due to its peptide-like structure. It serves as a model compound in the study of thiazolidine and pyrrolidine-containing biomolecules.

Medicine

In medicine, (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of (S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidine ring adds rigidity and specificity to the binding interactions, enhancing the compound’s efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the pyrrolidine ring, making it less complex.

Pyrrolidine-2-carboxylic acid: Lacks the thiazolidine ring, offering different reactivity and biological activity.

Proline derivatives: Share the pyrrolidine ring but differ in the substituents and overall structure.

Uniqueness

(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to the combination of both thiazolidine and pyrrolidine rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, identified by its CAS number 162148-15-4, is a compound that has garnered attention for its biological activities, particularly in the modulation of oxidative stress and enzyme activity. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on diverse research findings.

Structure and Composition

- Molecular Formula : C₉H₁₂N₂O₄S

- Molecular Weight : 244.27 g/mol

- CAS Number : 162148-15-4

The compound features a thiazolidine ring, which is known for its role in various biological processes, particularly in antioxidant activity.

Enzyme Modulation

This compound has been shown to enhance the activity of catalase, an enzyme crucial for breaking down hydrogen peroxide into water and oxygen. This enhancement is significant in mitigating oxidative stress within cells. Studies indicate that the compound's interaction with catalase leads to structural changes that increase its enzymatic efficiency .

Cellular Effects

Research has demonstrated that this compound can attenuate oxidative stress across various cell types. For instance:

- Cell Types Studied : A549 lung adenocarcinoma cells and normal human small airway epithelial cells (HSAEC-1 KT).

- Mechanism : By increasing catalase activity, the compound protects cells from oxidative damage, thereby promoting cell survival under stressful conditions .

Dose-Dependent Effects

The biological effects of this compound have been observed to be dose-dependent:

- Higher concentrations correlate with greater protective effects against oxidative stress.

- In laboratory settings, varying dosages have shown significant differences in catalase activity enhancement .

Case Studies and Experimental Data

- Oxidative Stress Mitigation : A study reported that treatment with the compound significantly reduced cell proliferation inhibition caused by high concentrations of vitamin C in A549 cells. This was evidenced by PARP cleavage status, indicating reduced apoptotic cell death due to oxidative stress .

- Binding Affinity : The compound exhibits strong binding affinity to bovine serum albumin (BSA) and bovine liver catalase (BLC), with binding constants measured at Kb=2.09×105 M−1 for BSA and Kb=2.349×105 M−1 for BLC. These interactions are critical for its biological efficacy .

Summary of Key Studies

Molecular Mechanisms

The molecular mechanism through which this compound operates involves:

Eigenschaften

IUPAC Name |

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.